molecular formula C28H25NO6 B2719622 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide CAS No. 879927-57-8

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide

Cat. No.: B2719622
CAS No.: 879927-57-8
M. Wt: 471.509
InChI Key: SJBFMVMCLHOWOW-UHFFFAOYSA-N
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Description

The compound “2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . The compound also features a chromen-7-yl group, which is a type of oxygen-containing heterocycle, and a p-tolyl group, which is a type of aromatic ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This process had an overall yield of 35% and was characterized by 1H-NMR analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin moiety, has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the density, boiling point, molecular formula, and molecular weight of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol, a compound with a similar 2,3-dihydrobenzo[b][1,4]dioxin moiety, have been reported .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds has focused on the synthesis of new coumarins, exploring their chemical properties through various spectroscopic techniques and computational studies. For instance, Al-Amiery et al. (2016) synthesized new coumarins and characterized them using FT-IR, NMR, and micro-elemental analysis, complemented by Density Functional Theory calculations to understand their molecular orbitals and spatial characteristics (Al-Amiery et al., 2016). This research contributes to the broader understanding of how such compounds can be synthesized and characterized for further applications.

Biological Activities and Applications

The antioxidant activities of synthesized coumarin derivatives have been a subject of interest. Kadhum et al. (2011) studied two synthesized coumarins' antioxidant activity using various methods and compared them with ascorbic acid, demonstrating their potential as effective antioxidants (Kadhum et al., 2011). Such findings indicate the potential health-related applications of these compounds, including their role in combating oxidative stress.

Anticancer and Antimicrobial Potential

Further research has extended into the medicinal chemistry domain, exploring the anticancer and antimicrobial potential of these compounds. Ahn et al. (2020) synthesized and structurally characterized an isoflavone compound, revealing its anti-cancer ability against HCT116 human colon cancer cells through clonogenic long-term survival assays, indicating significant anticancer properties (Ahn et al., 2020). This highlights the therapeutic potential of such compounds in cancer treatment.

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, compounds with a 2,3-dihydrobenzo[b][1,4]dioxin moiety have been studied as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a protein involved in DNA repair processes .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol has been classified as an irritant, with specific hazard codes for eye and skin irritation .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their potential as therapeutic agents. For example, compounds with a 2,3-dihydrobenzo[b][1,4]dioxin moiety have been studied as potential inhibitors of PARP1, suggesting potential applications in cancer therapy .

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO6/c1-3-18-12-21-25(14-24(18)35-16-27(30)29-20-7-4-17(2)5-8-20)34-15-22(28(21)31)19-6-9-23-26(13-19)33-11-10-32-23/h4-9,12-15H,3,10-11,16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFMVMCLHOWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NC3=CC=C(C=C3)C)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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